Docosyl(diphenyl)phosphane

Description

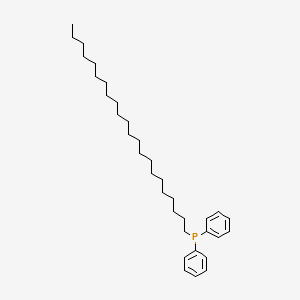

Docosyl(diphenyl)phosphane (C₃₄H₄₇P) is a tertiary phosphane featuring a long-chain docosyl (C₂₂H₄₅) group and two phenyl (C₆H₅) substituents bound to a central phosphorus atom. This structure imparts unique physicochemical properties, including exceptional lipophilicity and steric bulk, making it distinct from shorter-chain or aromatic-substituted phosphanes. Its applications span catalysis, lipid-based drug delivery systems, and materials science, where its hydrophobicity enhances stability in nonpolar environments .

Properties

CAS No. |

105625-02-3 |

|---|---|

Molecular Formula |

C34H55P |

Molecular Weight |

494.8 g/mol |

IUPAC Name |

docosyl(diphenyl)phosphane |

InChI |

InChI=1S/C34H55P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27-32-35(33-28-23-21-24-29-33)34-30-25-22-26-31-34/h21-26,28-31H,2-20,27,32H2,1H3 |

InChI Key |

KQDXDNKJFYWDTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogous Phosphane Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of Docosyl(diphenyl)phosphane and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|

| This compound | C₃₄H₄₇P | 486.7 | 2 phenyl, 1 docosyl | High lipophilicity (XlogP ~12), stable in organic phases |

| Triphenylphosphane | C₁₈H₁₅P | 262.3 | 3 phenyl | Air-sensitive, prone to oxidation; widely used in catalysis |

| (2,6-Dimethylphenyl)diphenylphosphane | C₂₀H₁₉P | 290.3 | 2 phenyl, 1 2,6-dimethylphenyl | Enhanced steric hindrance; used in ligand design |

| Diphenyl(1-pyrenyl)phosphane | C₂₈H₁₉P | 390.4 | 2 phenyl, 1 pyrenyl | Fluorescent properties; applications in cellular imaging |

| (Furan-2-yl)(diphenyl)phosphane | C₁₆H₁₃OP | 252.2 | 2 phenyl, 1 furan-2-yl | Electron-rich; reactive in cycloadditions |

Key Observations :

- Lipophilicity : The docosyl chain in this compound drastically increases its hydrophobicity compared to triphenylphosphane (XlogP ~4.1) or furan-containing analogs (XlogP ~3.5) .

- Steric Effects : Bulky substituents, such as the docosyl group or pyrenyl moiety, influence coordination chemistry. For example, osmium complexes with diphenyl(1-pyrenyl)phosphane exhibit enhanced luminescence due to the pyrenyl group’s π-conjugation .

- Stability : Long alkyl chains like docosyl improve stability against oxidation, whereas triphenylphosphane requires inert atmospheres for handling .

Anticancer Agents

- Gold(I) Phosphane Complexes : Triphenylphosphane is a common ligand in gold(I) anticancer agents (e.g., compounds 5 and 6 in ). These complexes inhibit thioredoxin reductase (TrxR) and dihydrofolate reductase (DHFR), with IC₅₀ values as low as 3.46 µM in breast cancer cells. However, hydrophilic substituents (e.g., -OH or -COOH) reduce activity, suggesting that this compound’s hydrophobicity could enhance membrane permeability and reduce serum protein binding .

- Osmium Complexes: Diphenyl(1-pyrenyl)phosphane ligands in osmium complexes (e.g., OsCl₂(η⁶-p-cymene)(PPyrPh₂)) demonstrate strong cytotoxicity, with synthetic yields up to 97%.

Catalysis

- Asymmetric Synthesis : Triphenylphosphane derivatives are pivotal in catalytic cycles, such as Michael additions. However, steric bulk from substituents (e.g., docosyl) may limit efficacy in asymmetric induction. For instance, Pincer catalyst 24 failed to induce enantioselectivity with diphenyl phosphane, whereas less bulky ligands succeeded .

- Phase-Transfer Catalysis : this compound’s solubility in organic phases makes it suitable for reactions requiring biphasic conditions, unlike hydrophilic analogs like (furan-2-yl)(diphenyl)phosphane .

Stability and Reactivity

- Oxidation Resistance : The docosyl group’s electron-donating nature and steric shielding reduce oxidation susceptibility, contrasting with triphenylphosphane, which readily forms phosphane oxide .

- Protein Binding: Gold phosphane compounds with aromatic ligands bind strongly to serum albumin (Ksv ~10⁴ M⁻¹), but encapsulation strategies (e.g., lipid nanoparticles) are needed to prevent deactivation. This compound’s lipophilicity may facilitate self-assembly into micelles or vesicles, bypassing protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.